![molecular formula C9H18N2 B042781 1-Cyclopentylpiperazine CAS No. 21043-40-3](/img/structure/B42781.png)
1-Cyclopentylpiperazine
Overview
Description
1-Cyclopentylpiperazine is a compound used in the synthesis of quinolines as a new class of imidazole-free H3 receptor antagonists . It is also used to prepare a series of estrogen receptor modulators . The molecular formula of 1-Cyclopentylpiperazine is C9H18N2 .
Synthesis Analysis
1-Cyclopentylpiperazine is synthesized from available amino acids . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Molecular Structure Analysis
The optimized geometric parameters, conformational equilibria, normal mode frequencies, and corresponding vibrational assignments of 1-Cyclopentylpiperazine are theoretically examined by means of B3LYP hybrid density functional theory (DFT) method together with 6-31++G (d, p) basis set .
Chemical Reactions Analysis
The chemical reactions of 1-Cyclopentylpiperazine involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
1-Cyclopentylpiperazine is a solid at 20°C . It has a molecular weight of 154.26 . Its melting point is 25°C and boiling point is 105°C/11 mmHg . The refractive index is 1.50 .
Scientific Research Applications
Pharmacology: Drug Synthesis
1-Cyclopentylpiperazine is a key intermediate in the synthesis of various pharmaceutical compounds. It has been used in the development of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Its incorporation into drug molecules can enhance their pharmacokinetic profiles, including water solubility and bioavailability .
Material Science: Vibrational Spectroscopy Studies
In material science, 1-Cyclopentylpiperazine has been studied for its vibrational properties using FT-IR and Raman spectroscopy. These studies help in understanding the compound’s conformational stability and its potential energy distribution, which are crucial for designing materials with desired physical properties .
Chemical Synthesis: Heterocyclic Chemistry
This compound plays a significant role in heterocyclic chemistry as a building block for creating piperazine derivatives, which are important in synthesizing a wide range of biologically active molecules. It is particularly useful in C–H functionalization, which is a powerful tool for constructing complex molecules .
Industrial Applications: Manufacturing Processes
1-Cyclopentylpiperazine is utilized in industrial settings, particularly in the manufacturing processes of various chemicals. It is often handled under inert gas to prevent degradation and is stored at room temperature in a dark, cool place to maintain its stability .
Safety And Hazards
properties
IUPAC Name |
1-cyclopentylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-4-9(3-1)11-7-5-10-6-8-11/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMCQBPJKPMOKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355565 | |
Record name | 1-cyclopentylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylpiperazine | |
CAS RN |
21043-40-3 | |
Record name | 1-cyclopentylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopentylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do we know about the structural characteristics of 1-cyclopentylpiperazine?
A: While the provided research doesn't delve into the specific applications of 1-cyclopentylpiperazine, one study focuses on its vibrational characteristics. [] This research utilizes both experimental and theoretical methods to investigate the molecule's vibrational modes. Although the specific molecular weight and formula aren't explicitly mentioned, this study provides valuable spectroscopic data. This data can be used to identify the compound and understand its structural features based on its vibrational behavior.
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